molecular formula C17H16O5 B8033968 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone

1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B8033968
M. Wt: 300.30 g/mol
InChI Key: XVJQXXXIBOGCER-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that features a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone typically involves the condensation of 7-methoxy-1,3-benzodioxole-5-carbaldehyde with 4-methoxyacetophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and more efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-phenylethanone
  • 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-hydroxyphenyl)ethanone
  • 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)ethanone

Uniqueness

1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both a benzodioxole ring and a methoxyphenyl group This combination imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-13-5-3-11(4-6-13)7-14(18)12-8-15(20-2)17-16(9-12)21-10-22-17/h3-6,8-9H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQXXXIBOGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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